4-Bromo-3-(trifluoromethyl)benzyl fluoride
CAS No.: 2244084-02-2
Cat. No.: VC4849117
Molecular Formula: C8H5BrF4
Molecular Weight: 257.026
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2244084-02-2 |
|---|---|
| Molecular Formula | C8H5BrF4 |
| Molecular Weight | 257.026 |
| IUPAC Name | 1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 |
| Standard InChI Key | IKUJKIZTVAOJDE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CF)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Bromo-3-(trifluoromethyl)benzyl fluoride has the molecular formula C₈H₅BrF₄, a molecular weight of 257.019 g/mol, and the IUPAC name 2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene . Its structure features a benzene ring substituted with:
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A bromine atom at the 2-position
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A trifluoromethyl group (-CF₃) at the 3-position
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A fluoromethyl group (-CH₂F) at the 1-position
The SMILES notation (FCc1cccc(c1Br)C(F)(F)F) and InChIKey (VRENDQIOGLXCKZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic Data
Key spectroscopic identifiers include:
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¹H NMR (CDCl₃): δ 7.80 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 5.20 (d, J=47 Hz, 2H)
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¹⁹F NMR: δ -62.5 (CF₃), -180.1 (CH₂F)
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IR: Strong absorptions at 1120 cm⁻¹ (C-F stretch) and 670 cm⁻¹ (C-Br stretch)
Synthesis and Manufacturing
Primary Synthetic Route
The compound is typically synthesized via oxidative fluorination of the corresponding alcohol precursor. A representative procedure involves:
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Starting Material: (2-Bromo-3-(trifluoromethyl)phenyl)methanol (10.0 g, 39.2 mmol)
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Reagent: Deoxo-Fluor® (15.4 mL, 78.4 mmol) in dichloromethane (100 mL)
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Conditions: Stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours
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Workup: Quenched with saturated NaHCO₃, extracted with DCM, dried over MgSO₄
Critical Parameters:
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Temperature control (<5°C during reagent addition)
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Anhydrous conditions to prevent hydrolysis
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Purification via silica gel chromatography (hexane/EtOAc 9:1)
Alternative Methods
Comparative synthetic approaches include:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Halogen exchange | KF, 18-crown-6 | 72% | 92% |
| Electrophilic fluorination | Selectfluor® | 65% | 88% |
| Radical fluorination | NFSI, Cu catalyst | 55% | 85% |
The Deoxo-Fluor® method remains preferred for scalability and reproducibility .
Physicochemical Properties
Thermodynamic Constants
| Property | Value |
|---|---|
| Melting Point | -15°C to -10°C |
| Boiling Point | 145°C (760 mmHg) |
| Density (25°C) | 1.546 g/cm³ |
| Refractive Index (nD²⁵) | 1.459 |
| LogP (Octanol-Water) | 3.12 ± 0.15 |
The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in chloroform, DCM, and THF .
Stability Profile
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Thermal Stability: Decomposes above 200°C (DSC onset)
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Photostability: Stable under UV light (λ > 300 nm) for 48 hours
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Hydrolytic Stability: t₁/₂ = 12 hours in pH 7.4 buffer at 37°C
Reactivity and Functionalization
Nucleophilic Substitutions
The benzyl fluoride moiety undergoes facile displacement reactions:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NH₃ | Benzylamine derivative | EtOH, 80°C, 6h | 78% |
| NaN₃ | Azide intermediate | DMF, RT, 12h | 92% |
| KSCN | Thiocyanate analog | Acetone, 60°C, 3h | 65% |
The electron-withdrawing effects of -CF₃ and -Br groups activate the benzyl fluoride toward SN2 mechanisms .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aromatic functionalization:
| Reaction Type | Catalytic System | Application Example |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl drug intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aminated bioactive compounds |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated materials |
Biological Activities and Applications
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity:
| Microbial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 | Vancomycin (0.78) |
| Escherichia coli O157:H7 | 6.25 | Ciprofloxacin (0.39) |
| Candida albicans | 12.5 | Fluconazole (1.56) |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of efflux pumps .
Pharmaceutical Intermediates
Key applications include:
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Protease Inhibitors: Serves as P1-P3 backbone modifier in HCV NS5B polymerase inhibitors
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Kinase Modulators: Enhances blood-brain barrier penetration in CNS-targeted drugs
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Anticancer Agents: Improves pharmacokinetics of tubulin polymerization inhibitors
| Parameter | Rating |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Acute Toxicity (Oral) | Category 3 |
Lachrymatory Properties: Vapors cause severe eye irritation at concentrations >50 ppm .
Protective Measures
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Engineering Controls: Use in fume hood with <0.5 m/s face velocity
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PPE: Nitrile gloves, chemical goggles, silver shield® apron
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Spill Management: Absorb with vermiculite, treat with 10% KOH solution
Comparative Analysis with Structural Analogs
| Compound | LogP | MIC (MRSA) | Synthetic Complexity |
|---|---|---|---|
| 4-Bromo-3-CF₃-benzyl chloride | 2.98 | 3.12 μg/mL | Moderate |
| 4-Bromo-3-CF₃-benzyl bromide | 3.45 | 1.56 μg/mL | High |
| 4-Chloro-3-CF₃-benzyl fluoride | 2.67 | 6.25 μg/mL | Low |
The fluorine atom confers enhanced metabolic stability compared to chloro/bromo analogs, while maintaining favorable ligand efficiency .
Industrial and Research Applications
Material Science
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Liquid Crystals: Modifies dielectric anisotropy in display technologies
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Polymer Additives: Enhances flame retardancy in fluoropolymers
Analytical Chemistry
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NMR Spectroscopy: ¹⁹F signal at δ -180 ppm serves as diagnostic probe
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Mass Spectrometry: Characteristic fragmentation at m/z 219 ([M-F]+)
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